Galacto-RGD - 922175-70-0

Galacto-RGD

Catalog Number: EVT-3167649
CAS Number: 922175-70-0
Molecular Formula: C34H52N10O12
Molecular Weight: 792.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Galacto-RGD is a radiolabeled peptide developed for positron emission tomography (PET) imaging of αvβ3 integrin expression. [, , , , , ] αvβ3 integrin is a cell surface receptor overexpressed in tumor vessels and some tumor cells, playing a critical role in angiogenesis and tumor metastasis. [, , , , , , , ] Galacto-RGD acts as an antagonist of αvβ3 integrin, binding specifically to this receptor. [, ] This specific binding enables its use as a non-invasive imaging agent to visualize and quantify αvβ3 integrin expression in various pathologies, including cancer, myocardial infarction, and inflammatory diseases. [, , , , , , , , , ]

Synthesis Analysis
  • Peptide Synthesis: The cyclic RGD peptide, c(RGDfK), is synthesized using standard solid-phase peptide synthesis methods with Fmoc protection strategy. []
  • Sugar Amino Acid Synthesis: A sugar amino acid, 7-amino-L-glycero-L-galacto-2,6-anhydro-7-deoxyheptanamide (SAA), is synthesized from pentaacetyl-protected galactose in a four-step process. []
  • Conjugation: The SAA is conjugated to the lysine residue of the c(RGDfK) peptide. []
  • Radiolabeling: The conjugated peptide is radiolabeled with fluorine-18 (18F) using 4-nitrophenyl-2-[18F]fluoropropionate as a prosthetic group. []
  • Purification: The final product, [18F]Galacto-RGD, is purified using high-performance liquid chromatography (HPLC). []

This multi-step synthesis achieves a high radiochemical yield (up to 85%) and radiochemical purity (>98%). []

Molecular Structure Analysis
  • Cyclic RGD Peptide (c(RGDfK)): A cyclic pentapeptide containing the amino acid sequence arginine-glycine-aspartic acid (RGD) with flanking D-phenylalanine (f) and lysine (K) residues. This cyclic structure provides enhanced stability and binding affinity to the αvβ3 integrin compared to linear RGD peptides. [, , ]
  • Sugar Amino Acid (SAA): This galactose-derived moiety is conjugated to the lysine residue of the peptide. The SAA improves the pharmacokinetic properties of the tracer by increasing hydrophilicity, resulting in enhanced blood retention and reduced liver clearance. [, ]
  • Fluorine-18 (18F): A positron-emitting radioisotope attached to the peptide via the 4-nitrophenyl-2-fluoropropionate prosthetic group. The 18F enables detection and quantification of the tracer's distribution in vivo using PET imaging. [, ]
Mechanism of Action

Galacto-RGD acts as a competitive antagonist of αvβ3 integrin. [, ] The RGD motif within the peptide mimics the binding site of natural ligands like vitronectin and fibronectin, allowing Galacto-RGD to bind with high affinity to the αvβ3 integrin receptor. [, , ] This binding inhibits the interaction of αvβ3 integrin with its natural ligands, thereby interfering with downstream signaling pathways involved in angiogenesis and tumor cell migration. []

Physical and Chemical Properties Analysis
  • Hydrophilicity: The presence of the galactose moiety (SAA) increases the hydrophilicity of Galacto-RGD. This property enhances its solubility in aqueous solutions and contributes to its favorable pharmacokinetic profile. [, ]
  • Metabolic Stability: [18F]Galacto-RGD demonstrates high in vivo stability. Studies show a high fraction of intact tracer in blood and various organs even two hours post-injection, indicating resistance to rapid degradation. []
  • Lipophilicity: The logP value of [99mTc]EDDA/HYNIC-RGD, another radiolabeled RGD peptide, is reported as -3.56, suggesting high hydrophilicity and low lipophilicity. [] While the exact logP value of [18F]Galacto-RGD is not explicitly mentioned in the provided abstracts, its structural similarity and reported pharmacokinetic properties suggest comparable lipophilicity.

Cancer Research

  • Tumor Detection and Staging: [18F]Galacto-RGD PET imaging enables the detection and localization of various tumor types, including melanoma, glioblastoma, breast cancer, prostate cancer, and squamous cell carcinoma of the head and neck. [, , , , , ]
  • Assessment of Angiogenesis: The tracer's ability to bind to αvβ3 integrin, a marker of angiogenesis, allows for the non-invasive assessment of tumor vascularization. [, , , ] This information can be valuable for predicting tumor aggressiveness and response to antiangiogenic therapies.
  • Therapy Monitoring: [18F]Galacto-RGD PET can monitor the effectiveness of antiangiogenic therapies targeting the αvβ3 integrin. [, , , ] Decreases in tracer uptake after treatment may indicate a reduction in αvβ3 integrin expression and a positive response to therapy.

Cardiovascular Research

  • Monitoring Myocardial Infarction: Studies in rat models demonstrate the potential of [18F]Galacto-RGD PET to monitor αvβ3 integrin expression after myocardial infarction, providing insights into the healing process and predicting long-term left ventricular remodeling. [, ]

Immunology Research

  • Imaging Inflammation: Research in mouse models of delayed-type hypersensitivity reactions suggests that [18F]Galacto-RGD PET can be used to assess αvβ3 integrin expression in inflammatory processes, potentially serving as a biomarker for disease activity in autoimmune disorders. []
Future Directions
  • Development of New RGD-based Tracers: Research is ongoing to develop new RGD-based tracers with improved pharmacokinetic properties, higher binding affinities, and enhanced tumor uptake. [, , , , , ]
  • Multimodal Imaging: Combining [18F]Galacto-RGD PET with other imaging modalities, such as MRI or CT, can provide a more comprehensive assessment of tumor characteristics and improve the accuracy of diagnosis and treatment planning. [, ]
  • Theranostic Applications: The development of RGD-based tracers labeled with therapeutic radionuclides could enable targeted radiotherapy of αvβ3 integrin-expressing tumors, paving the way for personalized theranostic approaches. [, , ]

Properties

CAS Number

922175-70-0

Product Name

Galacto-RGD

IUPAC Name

2-[8-[4-[[6-(aminomethyl)-3,4,5-trihydroxyoxane-2-carbonyl]amino]butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid

Molecular Formula

C34H52N10O12

Molecular Weight

792.8 g/mol

InChI

InChI=1S/C34H52N10O12/c35-15-22-25(48)26(49)27(50)28(56-22)33(55)38-11-5-4-9-19-30(52)42-18(10-6-12-39-34(36)37)29(51)40-16-23(45)41-21(14-24(46)47)32(54)44-20(31(53)43-19)13-17-7-2-1-3-8-17/h1-3,7-8,18-22,25-28,48-50H,4-6,9-16,35H2,(H,38,55)(H,40,51)(H,41,45)(H,42,52)(H,43,53)(H,44,54)(H,46,47)(H4,36,37,39)

InChI Key

GUPUFVWCDYSPBQ-UHFFFAOYSA-N

SMILES

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCNC(=O)C2C(C(C(C(O2)CN)O)O)O)CC3=CC=CC=C3)CC(=O)O

Canonical SMILES

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCNC(=O)C2C(C(C(C(O2)CN)O)O)O)CC3=CC=CC=C3)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.